molecular formula C23H29ClN2O3 B4877611 2-CHLORO-N'-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE

2-CHLORO-N'-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE

Cat. No.: B4877611
M. Wt: 416.9 g/mol
InChI Key: KIYSTONPHDSWHL-UHFFFAOYSA-N
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Description

2-CHLORO-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE is a complex organic compound with a unique structure that includes a chlorinated benzohydrazide moiety and a phenoxyacetyl group substituted with a 2,4,4-trimethylpentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE typically involves multiple steps. One common approach is to start with the chlorination of benzohydrazide, followed by the introduction of the phenoxyacetyl group. The final step involves the substitution of the 2,4,4-trimethylpentan-2-yl group onto the phenoxyacetyl moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorinated benzohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-CHLORO-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs or treatments.

    Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-CHLORO-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2,4,4-trimethylpentane: A related compound with a similar structural motif.

    2-Chloro-N-(2,4,4-trimethylpentan-2-yl)acetamide: Another compound with a similar core structure but different functional groups.

Uniqueness

2-CHLORO-N’-{2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

2-chloro-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O3/c1-22(2,3)15-23(4,5)16-10-12-17(13-11-16)29-14-20(27)25-26-21(28)18-8-6-7-9-19(18)24/h6-13H,14-15H2,1-5H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYSTONPHDSWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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